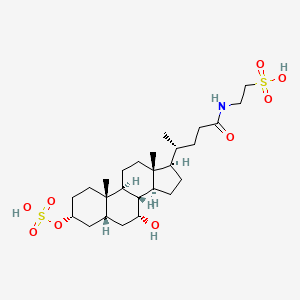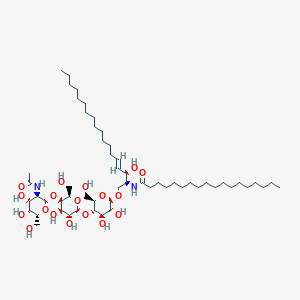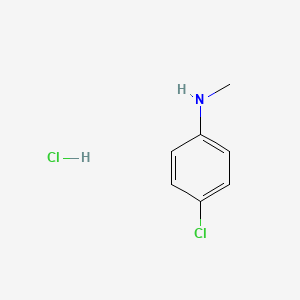
Taurochenodeoxycholate-3-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taurochenodeoxycholate-3-sulfate is a bile acid conjugate that plays a significant role in the emulsification of lipids in the bile. It is a derivative of taurochenodeoxycholic acid, which is naturally produced in the liver. This compound is involved in various physiological processes, including the reduction of cholesterol formation and the facilitation of bile secretion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Taurochenodeoxycholate-3-sulfate can be synthesized through chemical reactions involving taurochenodeoxycholic acid. The synthesis typically involves the sulfonation of taurochenodeoxycholic acid at the 3-position. This process can be achieved using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure the selective sulfonation of the hydroxyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing production costs. The industrial synthesis typically employs automated reactors and precise control of reaction parameters to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Taurochenodeoxycholate-3-sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound. These products can have different biological and chemical properties, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
Taurochenodeoxycholate-3-sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: this compound is investigated for its potential therapeutic effects in reducing cholesterol levels and its role in bile secretion.
Wirkmechanismus
Taurochenodeoxycholate-3-sulfate exerts its effects primarily through its role as a bile acid conjugate. It emulsifies lipids in the bile, facilitating their digestion and absorption. The compound also reduces cholesterol formation in the liver by inhibiting key enzymes involved in cholesterol biosynthesis. Additionally, it increases bile secretion from the liver and promotes bile discharge into the duodenum .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycochenodeoxycholate-3-sulfate: Another bile acid conjugate with similar properties and functions.
Chenodeoxycholate-3-glucuronide: A glucuronide conjugate of chenodeoxycholic acid with similar physiological roles.
Taurocholate: A bile acid conjugate with a similar structure but different functional groups.
Uniqueness
Taurochenodeoxycholate-3-sulfate is unique due to its specific sulfonation at the 3-position, which imparts distinct chemical and biological properties. This selective sulfonation enhances its solubility and stability, making it particularly useful in various research and industrial applications .
Eigenschaften
Molekularformel |
C26H45NO9S2 |
|---|---|
Molekulargewicht |
579.8 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO9S2/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
GLVWZDCWCRWVFM-BJLOMENOSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |
Isomerische SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |
Synonyme |
taurochenodeoxycholate-3-sulfate taurochenodeoxycholate-3-sulfate conjugate TCDCS |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(8R,9R,10S,13S,14S,17R)-13-(hydroxymethyl)-4,4,9,14-tetramethyl-3-oxo-1,2,7,8,10,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylheptan-3-yl] acetate](/img/structure/B1259545.png)

![(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene](/img/structure/B1259547.png)
![10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B1259551.png)




![[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-4H-oxadiazol-3-ium-5-ylidene]azanide](/img/structure/B1259558.png)


